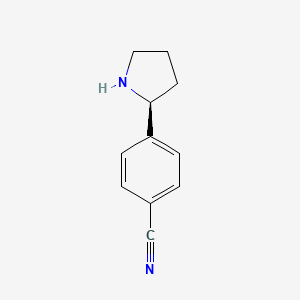
4-((2s)Pyrrolidin-2-yl)benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound features a pyrrolidine ring attached to a benzenecarbonitrile moiety, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction yields the desired pyrrolidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenecarbonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenecarbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzenecarbonitrile moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
4-((2R)Pyrrolidin-2-yl)benzenecarbonitrile: A stereoisomer with similar chemical properties but different biological activity.
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit diverse biological activities.
Uniqueness: 4-((2S)Pyrrolidin-2-yl)benzenecarbonitrile is unique due to its specific stereochemistry and the presence of the benzenecarbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
4-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2/t11-/m0/s1 |
InChI-Schlüssel |
RARTUGVXCLIADN-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13036254.png)
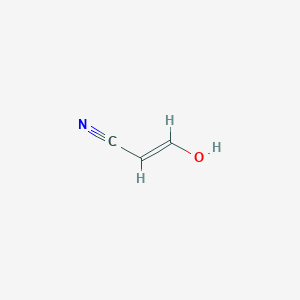
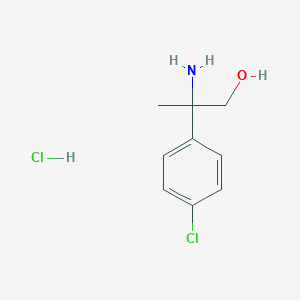
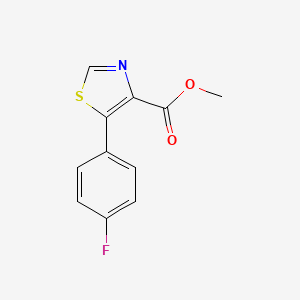
![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)


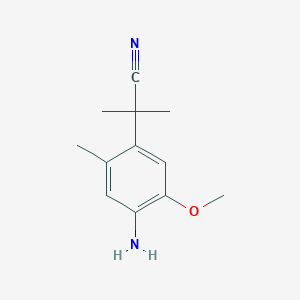
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)

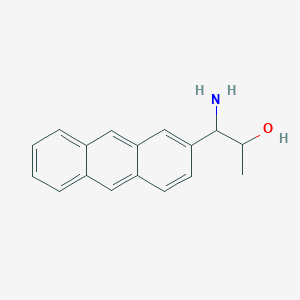
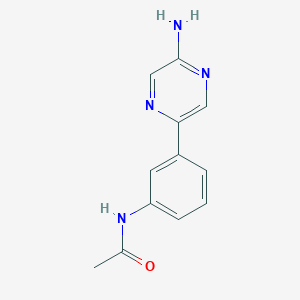
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
